molecular formula C15H22N2O3S B5504146 1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide

1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide

Cat. No.: B5504146
M. Wt: 310.4 g/mol
InChI Key: KLGNIZMWJLQCKM-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring, which is further substituted with a propyl group and a carboxamide group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-propylpyrrolidine-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its target. The exact molecular pathways involved may vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)sulfonylpyrrolidine: Lacks the propyl and carboxamide groups.

    N-propylpyrrolidine-2-carboxamide: Lacks the sulfonyl group.

    1-(4-methylphenyl)sulfonyl-N-methylpyrrolidine-2-carboxamide: Contains a methyl group instead of a propyl group.

Uniqueness

1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide is unique due to the combination of its sulfonyl, propyl, and carboxamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the sulfonyl group enhances its potential as an enzyme inhibitor, while the propyl group can influence its pharmacokinetic properties.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-10-16-15(18)14-5-4-11-17(14)21(19,20)13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGNIZMWJLQCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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